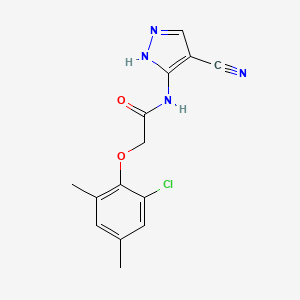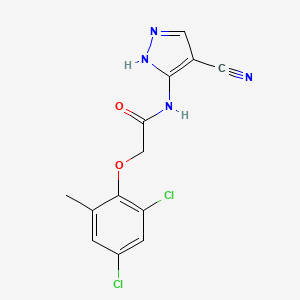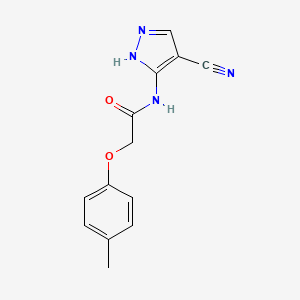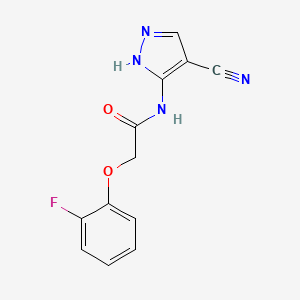
DisperseYellowBrownSe-4BrWetCake
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Yellow Brown Se-4Br Wet Cake is a synthetic dye used primarily in the textile industry. It is known for its vibrant yellow-brown color and is used to dye synthetic fibers such as polyester and nylon. The compound has the molecular formula C17H15Cl2N5O2 and a molecular weight of 392.239 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Disperse Yellow Brown Se-4Br Wet Cake typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-cyanoethyl)aniline. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is often isolated as a wet cake, which is a semi-solid form containing a significant amount of water. This form is easier to handle and transport compared to dry powders .
Types of Reactions:
Oxidation: Disperse Yellow Brown Se-4Br Wet Cake can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or iron powder in acidic conditions are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Disperse Yellow Brown Se-4Br Wet Cake has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The primary mechanism of action of Disperse Yellow Brown Se-4Br Wet Cake in dyeing involves the interaction between the dye molecules and the fibers of the fabric. The dye molecules penetrate the fibers and form van der Waals forces and hydrogen bonds with the polymer chains, resulting in the desired coloration .
Comparison with Similar Compounds
- Disperse Orange 3RL
- Disperse Blue 165
- Disperse Orange 76
Comparison: Disperse Yellow Brown Se-4Br Wet Cake is unique due to its specific molecular structure, which imparts a distinct yellow-brown color. Compared to Disperse Orange 3RL and Disperse Blue 165, it offers different shades and fastness properties, making it suitable for specific applications in the textile industry .
Properties
CAS No. |
133301-61-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)
